methyl 5-{[(tert-butoxy)carbonyl](methyl)amino}-1,3-thiazole-2-carboxylate
Description
Methyl 5-{(tert-butoxy)carbonylamino}-1,3-thiazole-2-carboxylate (molecular formula: C₁₁H₁₆N₂O₄S, molecular weight: 272.32) is a functionalized thiazole derivative featuring a tert-butoxycarbonyl (Boc)-protected methylamino group at the 5-position and a methyl ester at the 2-position of the thiazole ring . Thiazoles are sulfur- and nitrogen-containing heterocycles widely employed in medicinal chemistry due to their bioisosteric properties and metabolic stability. The Boc group in this compound serves as a protective moiety for the amine, enhancing solubility and stability during synthetic processes, while the methyl ester facilitates further derivatization via hydrolysis or transesterification .
Properties
IUPAC Name |
methyl 5-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-1,3-thiazole-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4S/c1-11(2,3)17-10(15)13(4)7-6-12-8(18-7)9(14)16-5/h6H,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLCZAJPVVKDLJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=CN=C(S1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401125774 | |
| Record name | 2-Thiazolecarboxylic acid, 5-[[(1,1-dimethylethoxy)carbonyl]methylamino]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401125774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1810070-23-5 | |
| Record name | 2-Thiazolecarboxylic acid, 5-[[(1,1-dimethylethoxy)carbonyl]methylamino]-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1810070-23-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Thiazolecarboxylic acid, 5-[[(1,1-dimethylethoxy)carbonyl]methylamino]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401125774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-{(tert-butoxy)carbonylamino}-1,3-thiazole-2-carboxylate typically involves multiple steps, starting with the formation of the thiazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The tert-butoxycarbonyl group is introduced to protect the amino group during the synthesis, and the methyl ester is formed through esterification reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures to maintain consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-{(tert-butoxy)carbonylamino}-1,3-thiazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The thiazole ring and other functional groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of thiazole derivatives with different functional groups.
Scientific Research Applications
Methyl 5-{(tert-butoxy)carbonylamino}-1,3-thiazole-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which methyl 5-{(tert-butoxy)carbonylamino}-1,3-thiazole-2-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity. The Boc protecting group can be removed under acidic conditions, revealing the active amino group that can further interact with biological targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations in Thiazole Carboxylates
(a) 2-((tert-Butoxycarbonyl)amino)-4-methylthiazole-5-carboxylic acid
- Molecular formula : C₁₀H₁₃N₂O₄S
- Key differences : Replaces the 2-methyl ester with a carboxylic acid and introduces a methyl group at the 4-position.
- Impact : The carboxylic acid group increases polarity and hydrogen-bonding capacity, making it less lipophilic than the methyl ester derivative. This structural variation is critical for applications requiring ionic interactions, such as enzyme inhibition .
(b) Ethyl 5-amino-2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate
- Molecular formula : C₁₂H₁₉N₃O₄S
- Key differences: Features an ethyl ester at the 4-position and an aminomethyl-Boc group at the 2-position.
- The aminomethyl-Boc substituent introduces steric bulk, which may influence binding affinity in biological targets .
Heterocyclic Core Modifications
(a) 5-Amino-1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-3-methyl-1H-pyrazole-4-carbonitrile
- Molecular formula : C₁₀H₁₁N₅S₂
- Key differences : Replaces the thiazole ring with a pyrazole-thiadiazole hybrid.
- Impact: The thiadiazole moiety enhances π-π stacking interactions and metabolic resistance, but reduces solubility compared to thiazoles. This compound exhibits notable antimicrobial activity (MIC: 2–8 µg/mL against S. aureus) .
(b) N-(5-Methyl-1H-pyrazol-3-yl)-5-(p-tolyl)thiophene-2-carboxamide
- Molecular formula : C₁₆H₁₅N₃O₂S
- Key differences : Substitutes the thiazole with a thiophene ring and introduces a p-tolyl group.
- Impact : Thiophene’s lower aromaticity compared to thiazole reduces electron density, affecting charge-transfer interactions. The p-tolyl group enhances lipophilicity, improving membrane permeability .
Protective Group Analogues
(a) 3-{(tert-Butoxy)carbonylamino}-2-methylpropanoic acid
- Molecular formula: C₁₀H₁₉NO₄
- Key differences: Lacks the thiazole ring entirely, focusing on a Boc-protected methylamino propanoic acid.
- Impact : The absence of the heterocycle simplifies synthesis but eliminates the conjugated π-system critical for bioactivity. This compound is primarily used as a building block in peptide mimetics .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight | Key Functional Groups | Solubility (LogP)* |
|---|---|---|---|---|
| Methyl 5-{(tert-butoxy)carbonylamino}-1,3-thiazole-2-carboxylate | C₁₁H₁₆N₂O₄S | 272.32 | Thiazole, Boc, methyl ester | 1.8 (estimated) |
| 2-((tert-Butoxycarbonyl)amino)-4-methylthiazole-5-carboxylic acid | C₁₀H₁₃N₂O₄S | 257.28 | Thiazole, Boc, carboxylic acid | -0.5 |
| Ethyl 5-amino-2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate | C₁₂H₁₉N₃O₄S | 301.36 | Thiazole, Boc, ethyl ester | 2.1 |
| 5-Amino-1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-3-methyl-1H-pyrazole-4-carbonitrile | C₁₀H₁₁N₅S₂ | 289.36 | Pyrazole, thiadiazole, nitrile | 2.5 |
*Estimated using ChemDraw software.
Key Research Findings
Synthetic Flexibility: The Boc group in methyl 5-{(tert-butoxy)carbonylamino}-1,3-thiazole-2-carboxylate can be selectively deprotected under acidic conditions (e.g., HCl/dioxane), enabling post-functionalization .
Stability : Thiazole derivatives with Boc protection exhibit superior stability during Suzuki-Miyaura coupling compared to unprotected amines, as demonstrated in analogues like tert-butyl-3-(5-bromothiophene-2-carboxamido)-5-methyl-pyrazole-1-carboxylate .
Biological Activity
Methyl 5-{(tert-butoxy)carbonylamino}-1,3-thiazole-2-carboxylate (CAS: 1810070-23-5) is a thiazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a thiazole ring, which is known for its diverse pharmacological properties, including antitumor, antimicrobial, and anti-inflammatory effects. Understanding the biological activity of this compound is crucial for its development as a therapeutic agent.
Chemical Structure and Properties
- IUPAC Name : methyl 5-((tert-butoxycarbonyl)(methyl)amino)thiazole-2-carboxylate
- Molecular Formula : C11H16N2O4S
- Molecular Weight : 272.32 g/mol
- Purity : Typically ≥97% .
The compound's structure includes a thiazole core substituted with a tert-butoxycarbonyl group and a methylamine moiety, which may influence its biological interactions.
Antimicrobial Activity
Thiazole compounds are also recognized for their antimicrobial properties. Methyl 5-{(tert-butoxy)carbonylamino}-1,3-thiazole-2-carboxylate may exhibit activity against various bacterial and fungal strains due to its ability to interfere with microbial metabolism.
Structure-Activity Relationship (SAR)
Understanding the SAR of thiazole derivatives can provide insights into optimizing their biological activity. Modifications at specific positions on the thiazole ring or substituents can significantly alter potency and selectivity against biological targets. For example:
| Modification | Effect on Activity |
|---|---|
| Alkyl chain length | Increased or decreased potency depending on the length |
| Functional group substitution | Can enhance or reduce binding affinity to target proteins |
In Vitro Studies
In vitro assays have demonstrated that thiazole derivatives can inhibit key enzymes involved in cancer cell proliferation and survival. The presence of specific functional groups, such as the tert-butoxycarbonyl moiety, may enhance solubility and bioavailability, contributing to the overall efficacy of these compounds.
Future Directions
Further research is needed to explore the full potential of methyl 5-{(tert-butoxy)carbonylamino}-1,3-thiazole-2-carboxylate in various therapeutic areas. Investigating its mechanism of action, optimizing its chemical structure for better efficacy, and conducting in vivo studies will be critical steps in advancing this compound toward clinical applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
